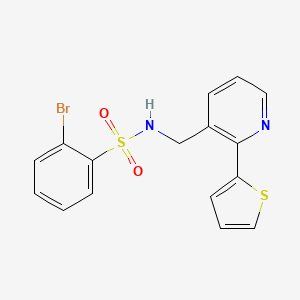

2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

2-Bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a brominated benzene ring, a sulfonamide linker, and a pyridine-thiophene hybrid substituent. The compound’s structure integrates aromatic and heteroaromatic moieties, which are common in bioactive molecules targeting enzymes or receptors. The benzenesulfonamide group is a pharmacophore frequently associated with inhibitory activity, while the bromine atom at the 2-position may enhance electronic effects or steric interactions.

Synthetic routes for analogous compounds (e.g., 2-bromo-N-(substituted pyridinyl)acetamides) involve nucleophilic substitution or coupling reactions, as described in .

Properties

IUPAC Name |

2-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S2/c17-13-6-1-2-8-15(13)23(20,21)19-11-12-5-3-9-18-16(12)14-7-4-10-22-14/h1-10,19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGYMYKAFXPPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyridine derivative. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized species.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Bromate salts or other oxidized derivatives.

Reduction: Derivatives lacking the bromine atom.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing a sulfonamide moiety often demonstrate antibacterial properties. The structure of 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide suggests potential efficacy against various bacterial strains.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of electron-withdrawing groups like bromine enhances this activity, indicating a positive correlation between structural modifications and antibacterial potency .

- Structure-Activity Relationship (SAR) : Investigations into sulfonamide derivatives have shown that modifications to the benzene ring can significantly affect antimicrobial effectiveness. For instance, the introduction of halogens or other functional groups can enhance lipophilicity and improve interaction with bacterial targets .

Cancer Therapeutics

Emerging research suggests that the compound may also have applications in oncology. The ability to target specific pathways involved in cancer progression makes it a candidate for further investigation.

Case Studies

- Molecular Docking Studies : Computational studies have indicated that this compound can interact with proteins associated with various cancers, including breast and lung cancer. These studies provide insights into how structural features influence binding affinity and selectivity towards cancer-related targets .

- In Vitro Studies : Preliminary in vitro assays have shown that sulfonamide analogues can inhibit cell proliferation in cancer cell lines, suggesting potential as therapeutic agents .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Mechanism of Action

The mechanism by which 2-Bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide and Analogs

Analysis of Substituent Effects

Bromobenzenesulfonamide Core: Both the target compound and compound 32 share this moiety, which is critical for sulfonamide-mediated interactions (e.g., hydrogen bonding with enzymes).

Pyridine-Thiophene Hybrid vs. Methyl-Oxoisoindolinyl-Thiophene :

- The target compound’s pyridinylmethyl-thiophene group offers planarity and moderate steric bulk, favoring interactions with flat binding pockets. In contrast, compound 32’s methyl-oxoisoindolinyl group introduces a fused bicyclic structure, increasing steric hindrance and possibly altering solubility or selectivity .

Simpler Analog (2-Bromo-3-methylpyridine) :

- This compound lacks the sulfonamide and thiophene components, limiting its bioactivity but making it a versatile intermediate for synthesizing complex heterocycles (e.g., via Suzuki couplings) .

Physicochemical and Spectroscopic Differences

- NMR Profiles :

- Compound 32’s ¹H NMR () shows aromatic protons between δ 7.37–8.08 ppm and a singlet for the methylene group (δ 4.51), consistent with its sulfonamide and thiophene substituents . The target compound would exhibit similar aromatic signals but distinct splitting patterns due to its pyridinylmethyl-thiophene linkage.

- 2-Bromo-3-methylpyridine’s simpler structure would display fewer signals, primarily aromatic protons (δ ~7–8 ppm) and a methyl group (δ ~2.5 ppm) .

Research Implications and Gaps

- Bioactivity Potential: While compound 32 demonstrates perforin inhibition, the target compound’s activity remains unexplored in the provided evidence. Further studies could evaluate its efficacy against similar targets (e.g., proteases or kinases).

- Synthetic Optimization : highlights methodologies applicable to refining the target compound’s synthesis, such as optimizing coupling reactions or purification steps .

Biological Activity

2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula: C16H13BrN2O2S

- Molecular Weight: 409.3 g/mol

- CAS Number: 2034577-88-1

The compound's structure includes a bromine atom and heterocyclic rings (thiophene and pyridine), which are significant for its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A related study indicated that certain benzenesulfonamides displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 6.63 to 6.72 mg/mL against E. coli and S. aureus .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. The presence of the thiophene and pyridine rings may enhance its interaction with cancer cell targets. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, although specific data for this compound is still emerging .

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors in microbial or cancerous cells. The unique electronic properties conferred by the thiophene and pyridine moieties likely play a crucial role in these interactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzenesulfonamides, including derivatives similar to our compound. The results indicated that certain derivatives inhibited bacterial growth effectively, supporting the potential use of such compounds in treating infections caused by resistant strains .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | Mixed |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiophene-containing sulfonamides. The study found that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for drug development .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the most reliable synthetic routes for 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide?

- Answer: The compound can be synthesized via sulfonylation of the amine precursor with 2-bromobenzenesulfonyl chloride. A common approach involves coupling 2-(thiophen-2-yl)pyridin-3-ylmethanamine with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C . For bromine retention, inert atmospheres (N₂/Ar) are critical to prevent debromination. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Advanced Question: Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce the thiophene-pyridine moiety without side reactions?

- Answer: Key parameters include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) with ~5 mol% loading.

- Base: Cs₂CO₃ or K₃PO₄ in degassed toluene/ethanol (3:1) at 80–100°C .

- Protection strategies: Temporary protection of the sulfonamide group (e.g., Boc) prevents Pd coordination.

- Monitoring: Use TLC or HPLC-MS to track boronic ester consumption and detect aryl-aryl coupling byproducts.

Structural Characterization

Basic Question: Q. What spectroscopic methods are essential for confirming the structure of this compound?

- Answer:

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Answer: Single-crystal X-ray diffraction (SC-XRD) provides bond lengths/angles (e.g., C–Br: ~1.89 Å; S–N: ~1.63 Å) and torsional angles between the sulfonamide and pyridine-thiophene planes. Refinement using SHELXL (with TWIN/BASF commands) is critical for handling twinning or disorder . Example: reports a dihedral angle of 85.3° between the benzene and pyridine rings, confirmed via SHELX refinement .

Reactivity and Stability

Basic Question: Q. Under what conditions does debromination occur, and how can it be mitigated?

- Answer: Debromination is observed under:

Advanced Question: Q. How does the bromine substituent influence regioselectivity in further functionalization?

- Answer: Bromine acts as a directing group in electrophilic substitution. For example:

Biological and Mechanistic Studies

Basic Question: Q. What assays are suitable for evaluating this compound’s enzyme inhibition potential?

- Answer:

Advanced Question: Q. How can molecular docking explain the compound’s interaction with sulfonamide-binding enzymes?

- Answer: Docking (AutoDock Vina, Schrödinger) using crystal structures (PDB: 3LXG for CA IX) reveals hydrogen bonds between the sulfonamide group and active-site Zn²⁺. MD simulations (GROMACS) assess stability of the bromine-thiophene moiety in hydrophobic pockets .

Data Analysis and Contradictions

Basic Question: Q. How should researchers address discrepancies between calculated and observed NMR shifts?

- Answer:

- Solvent effects: Compare experimental data with DFT-calculated shifts (Gaussian 09, B3LYP/6-311+G(d,p)) in the same solvent.

- Tautomerism: Check for sulfonamide proton exchange (e.g., D₂O shake tests) .

Advanced Question: Q. What strategies resolve conflicting crystallographic data during refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.